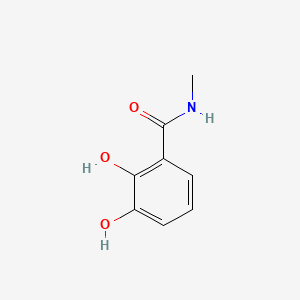

2,3-dihydroxy-N-methylbenzamide

CAS No.: 78249-61-3

Cat. No.: VC1613323

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78249-61-3 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 2,3-dihydroxy-N-methylbenzamide |

| Standard InChI | InChI=1S/C8H9NO3/c1-9-8(12)5-3-2-4-6(10)7(5)11/h2-4,10-11H,1H3,(H,9,12) |

| Standard InChI Key | SFEXCINGPWYZRG-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=C(C(=CC=C1)O)O |

| Canonical SMILES | CNC(=O)C1=C(C(=CC=C1)O)O |

Introduction

Chemical Structure and Basic Properties

2,3-Dihydroxy-N-methylbenzamide (CAS: 78249-61-3) is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol. The structure features a benzene ring with two hydroxyl groups in the ortho position (positions 2 and 3), connected to a methylated amide group. This specific arrangement of functional groups contributes to its unique chemical behavior, particularly its metal-chelating abilities.

Physical and Chemical Properties

The compound's key physical and chemical properties are summarized in Table 1 below:

| Property | Value |

|---|---|

| CAS Number | 78249-61-3, 153810-66-3 (alternative) |

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 2,3-dihydroxy-N-methylbenzamide |

| LogP | 1.09 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 3 |

| Polar Surface Area | 70 Ų |

| Rotatable Bond Count | 1 |

| Carbon Bond Saturation (Fsp3) | 0.125 |

Table 1: Physical and chemical properties of 2,3-dihydroxy-N-methylbenzamide

The presence of two hydroxyl groups in the ortho position makes 2,3-dihydroxy-N-methylbenzamide an excellent chelating agent, particularly for metal ions like iron(III). The compound's moderate LogP value (1.09) indicates a balance between hydrophilicity and lipophilicity, which can be advantageous for certain biological applications .

Synthesis Methods

Several synthetic routes have been established for the preparation of 2,3-dihydroxy-N-methylbenzamide. The most common approach involves the direct condensation of 2,3-dihydroxybenzoic acid with methylamine.

Laboratory Synthesis

The laboratory synthesis typically follows these steps:

-

Preparation of the reactive acid derivative of 2,3-dihydroxybenzoic acid using dehydrating agents

-

Reaction with methylamine to form the amide bond

-

Purification to obtain the final product

The reaction generally requires the use of dehydrating agents such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. To prevent oxidation of the hydroxyl groups, the reaction is carried out under reflux conditions in an inert atmosphere.

Industrial Production Methods

In industrial settings, the synthesis may employ more specialized techniques:

-

Continuous flow reactors to optimize reaction conditions and increase yield

-

Catalysts to enhance reaction rate and selectivity

-

Ultrasonic irradiation as a green and efficient method for synthesizing benzamide derivatives

Industrial production may also involve protecting group strategies to prevent undesired reactions of the hydroxyl groups during the synthesis process.

Chemical Reactions and Reactivity

2,3-Dihydroxy-N-methylbenzamide can participate in various chemical reactions due to its functional groups. Understanding these reactions is crucial for exploring its potential applications and derivatives.

Oxidation Reactions

The hydroxyl groups in 2,3-dihydroxy-N-methylbenzamide can undergo oxidation to form quinones. Common oxidizing agents used include potassium permanganate and chromium trioxide. These oxidation reactions are particularly relevant in understanding the compound's antioxidant properties, as the hydroxyl groups contribute to its ability to scavenge free radicals.

Reduction Reactions

The amide group can be reduced to form the corresponding amine, methyl-2,3-dihydroxybenzylamine. This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting amine derivatives may have different biological activities compared to the parent amide.

Substitution Reactions

The hydroxyl groups can participate in nucleophilic substitution reactions with reagents like acyl chlorides or sulfonyl chlorides, leading to various substituted benzamides. These reactions offer a pathway to more complex derivatives with potentially enhanced or modified properties.

Metal Chelation Properties

One of the most significant properties of 2,3-dihydroxy-N-methylbenzamide is its ability to form stable complexes with metal ions, particularly iron(III).

Mechanism of Metal Chelation

The mechanism of action primarily involves the coordination of metal ions by the hydroxyl groups on the benzene ring. This chelation process can inhibit the catalytic activity of metal ions, thereby reducing the formation of reactive oxygen species and preventing oxidative damage.

Comparison with Other Chelating Agents

Studies have shown that N-Methyl-2,3-dihydroxybenzamide (MDHB) exhibits a spectral signature nearly identical to enterobactin (a powerful natural iron chelator) when complexed with iron(III), and this signature is distinct from that of catechol. The difference arises from the presence of the amide group, which influences the electronic structure of the iron(III) complex. Both MDHB and enterobactin bind to iron(III) exclusively through the phenolate oxygen atoms.

Research Applications

2,3-Dihydroxy-N-methylbenzamide has diverse applications across multiple scientific disciplines due to its unique structural and chemical properties.

Applications in Chemistry

In chemistry, the compound serves as a ligand in coordination chemistry, forming complexes with various metal ions, particularly iron(III). This property makes it valuable for studying metal-ligand interactions and developing new coordination compounds.

Applications in Biological Research

The compound has been utilized in studies involving iron chelation and its effects on biological systems. Its ability to bind iron can be exploited to investigate iron-dependent biological processes and potential therapeutic interventions for conditions involving iron dysregulation.

Applications in Medicinal Chemistry

Due to its iron-chelating properties, 2,3-dihydroxy-N-methylbenzamide is considered a potential candidate for therapeutic applications in conditions involving iron overload. Iron overload disorders, such as hemochromatosis or transfusion-dependent anemias, require effective iron chelators to prevent organ damage.

Applications in Structural Validation

The MM3 molecular mechanics model has been validated by comparing calculated structures with crystal structures containing 2,3-dihydroxy-N-methylbenzamide fragments . This validation is crucial for understanding the structural criteria for designing selective ligands, particularly in the context of iron(III) complexes. This application demonstrates the compound's utility in computational chemistry and molecular modeling .

Comparison with Similar Compounds

To better understand the unique properties of 2,3-dihydroxy-N-methylbenzamide, it is valuable to compare it with structurally related compounds.

Comparison with Other Benzamide Derivatives

Several related compounds share structural similarities with 2,3-dihydroxy-N-methylbenzamide:

-

N,N-Dimethyl-2,3-dihydroxybenzamide: Similar structure but with an additional methyl group on the nitrogen atom

-

2,3-Dihydroxybenzamide: Lacks the methyl group on the nitrogen atom

-

2,4-dihydroxy-N-methylbenzamide: Contains hydroxyl groups at positions 2 and 4 instead of 2 and 3

-

2,5-Dihydroxy-N-methylbenzamide (N-Methylgentisamide): Contains hydroxyl groups at positions 2 and 5

These related compounds may exhibit different chelating properties and biological activities due to the variations in substitution patterns.

Comparison with Catechol Derivatives

Catechol (1,2-dihydroxybenzene) contains two hydroxyl groups on the benzene ring but lacks the amide group present in 2,3-dihydroxy-N-methylbenzamide. The addition of the amide functionality in 2,3-dihydroxy-N-methylbenzamide significantly alters its chemical behavior, particularly in metal coordination.

Table 2 below summarizes the structural differences between 2,3-dihydroxy-N-methylbenzamide and related compounds:

| Compound | Hydroxyl Positions | Amide Group | Distinguishing Features |

|---|---|---|---|

| 2,3-dihydroxy-N-methylbenzamide | 2, 3 | N-methylated | Basic structure |

| N,N-Dimethyl-2,3-dihydroxybenzamide | 2, 3 | N,N-dimethylated | Additional methyl group on nitrogen |

| 2,3-Dihydroxybenzamide | 2, 3 | Non-methylated | Lacks methyl group on nitrogen |

| 2,4-dihydroxy-N-methylbenzamide | 2, 4 | N-methylated | Different hydroxyl position (4 instead of 3) |

| 2,5-Dihydroxy-N-methylbenzamide | 2, 5 | N-methylated | Different hydroxyl position (5 instead of 3) |

| Catechol | 1, 2 | None | Lacks amide group completely |

Table 2: Comparison of 2,3-dihydroxy-N-methylbenzamide with structurally related compounds

| Supplier | Purity | Pack Size | Price (USD) | Lead Time | Shipping From |

|---|---|---|---|---|---|

| Enamine US | 95% | 100 mg | 258 | 2 days | United States |

| Enamine US | 95% | 250 mg | 367 | 2 days | United States |

| Enamine US | 95% | 500 mg | 579 | 2 days | United States |

| SIA Enamine | 95% | 100 mg | 258 | 3 days | Latvia |

| SIA Enamine | 95% | 1 g | 743 | 3 days | Latvia |

| A2B Chem | 95% | 50 mg | 417 | 12 days | United States |

| A2B Chem | 95% | 100 mg | 585 | 12 days | United States |

| Enamine Ltd | 95% | 2.5 g | 1,454 | 15 days | Ukraine |

Table 3: Commercial availability and pricing of 2,3-dihydroxy-N-methylbenzamide (as of April 2025)

This information is valuable for researchers planning to use this compound in their studies, allowing for cost and supplier comparisons.

Future Research Perspectives

The unique properties of 2,3-dihydroxy-N-methylbenzamide open several avenues for future research and development.

Development of Novel Derivatives

Structural modifications of 2,3-dihydroxy-N-methylbenzamide could lead to derivatives with enhanced properties or novel applications. For example, introducing additional functional groups or altering the substitution pattern could result in compounds with improved binding selectivity or biological activity.

Exploration of Antioxidant Properties

The hydroxyl groups in 2,3-dihydroxy-N-methylbenzamide contribute to its ability to scavenge free radicals. Further research into its antioxidant mechanisms and potential applications in preventing oxidative damage could be valuable for understanding and treating conditions associated with oxidative stress.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume